molecular formula C8H11NO2S B1293735 4-(Methylsulfonyl)benzylamine CAS No. 4393-16-2

4-(Methylsulfonyl)benzylamine

Cat. No. B1293735
CAS RN: 4393-16-2
M. Wt: 185.25 g/mol
InChI Key: VMNXLLDFGVEBLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylsulfonyl)benzylamine is a chemical compound with the molecular formula C8H11NO2S . It is also known by other names such as (4-methylsulfonylphenyl)methanamine . The molecular weight of this compound is 185.25 g/mol .


Molecular Structure Analysis

The IUPAC name for 4-(Methylsulfonyl)benzylamine is (4-methylsulfonylphenyl)methanamine . The InChI string is InChI=1S/C8H11NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3 . The Canonical SMILES string is CS(=O)(=O)C1=CC=C(C=C1)CN .


Physical And Chemical Properties Analysis

The molecular weight of 4-(Methylsulfonyl)benzylamine is 185.25 g/mol . It has a XLogP3 value of 1.5 and a hydrogen bond donor count of 1 .

Scientific Research Applications

One potential application could be in the field of medicinal chemistry or drug discovery, as suggested by a reference to the synthesis of a biologically active sulfonamide-based indole analog that involves a similar compound .

Safety And Hazards

4-(Methylsulfonyl)benzylamine may cause skin irritation and serious eye irritation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this chemical . In case of contact with skin or eyes, it is advised to rinse with plenty of water .

properties

IUPAC Name

(4-methylsulfonylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNXLLDFGVEBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963148
Record name 4-Methylsulfonylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfonyl)benzylamine

CAS RN

4393-16-2
Record name 4-Methylsulfonylbenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004393162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylsulfonylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methanesulfonylphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYLSULFONYLBENZYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61O466WZW2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylsulfonyl)benzylamine
Reactant of Route 2
Reactant of Route 2
4-(Methylsulfonyl)benzylamine
Reactant of Route 3
Reactant of Route 3
4-(Methylsulfonyl)benzylamine
Reactant of Route 4
Reactant of Route 4
4-(Methylsulfonyl)benzylamine
Reactant of Route 5
Reactant of Route 5
4-(Methylsulfonyl)benzylamine
Reactant of Route 6
Reactant of Route 6
4-(Methylsulfonyl)benzylamine

Citations

For This Compound
6
Citations
SJ Taylor, F Soleymanzadeh, AB Eldrup… - Bioorganic & medicinal …, 2009 - Elsevier
… 2-Chloro-4-methylsulfonyl-benzylamine (21) was synthesized by conversion of 2-chloro-4-methylsulfonyl-benzoic acid 19 to the primary amide 20, by generation of the mixed anhydride …
Number of citations: 25 www.sciencedirect.com
Z Ke, X Cui, F Shi - ACS Sustainable Chemistry & Engineering, 2016 - ACS Publications
Reductive amination generates an important reaction in fine chemical synthesis. The employment of water as the hydrogen donor for reductive amination might solve the long-time …
Number of citations: 12 pubs.acs.org
Y Asano, S Kitamura, T Ohra, F Itoh, M Kajino… - Bioorganic & medicinal …, 2008 - Elsevier
… The coupling of 4-methylsulfonyl benzylamine 4 with isocoumarin 3, 5 and subsequent … Coupling of 4-methylsulfonyl benzylamine 4 with 1,2-epoxybutane 5 gave aminoalcohol …
Number of citations: 78 www.sciencedirect.com
S Mao, D Probst, S Werner, J Chen, X Xie… - Journal of …, 2008 - ACS Publications
… 2-Methyoxyethylamine 18{3}, 4-(2-aminoethyl)morpholine 18{5}, N-(2-hydroxyethyl)ethylenediamine 18{7}, benzylamine 18{8}, 4-methylsulfonyl-benzylamine hydrochloride 18{9}, 2-…
Number of citations: 22 pubs.acs.org
Z Xin, MD Serby, H Zhao, C Kosogof… - Journal of medicinal …, 2006 - ACS Publications
The discovery and pharmacological evaluation of potent, selective, and orally bioavailable growth hormone secretagogue receptor (GHS-R) antagonists are reported. Previously, 2,4-…
Number of citations: 56 pubs.acs.org
G Traquandi, M Ciomei, D Ballinari… - Journal of medicinal …, 2010 - ACS Publications
… A solution of 8 (1.5 g, 3.69 mmol) and 4-methylsulfonyl benzylamine hydrochloride (1.6 g, 7.38 mmol) in dry 1,4-dioxane (100 mL) was stirred at room temperature for 6 h, then the …
Number of citations: 46 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.